molecular formula C10H11NO3 B1419092 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 1203543-98-9

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B1419092
CAS No.: 1203543-98-9
M. Wt: 193.2 g/mol
InChI Key: CDWYULSCTWVIGE-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Biological Activity

1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 1203543-98-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.20 g/mol
  • Structure : The compound features a dihydropyridine core, which is known for various biological activities, including interactions with neurotransmitter systems.

Anticholinesterase Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticholinesterase activity, which is crucial in the treatment of neurodegenerative disorders such as Alzheimer's disease. For instance, a related compound demonstrated mixed-type inhibition on human acetylcholinesterase (huAChE) with an IC50 value indicating moderate potency .

Neuroprotective Effects

Research has shown that compounds similar to this compound can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is achieved through the upregulation of antioxidant pathways, particularly the Nrf2 pathway, which enhances the expression of protective proteins like Heme Oxygenase-1 and NAD(P)H Quinone Dehydrogenase 1 .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer properties of this compound. Preliminary data suggest that it may exhibit cytotoxic effects against prostate cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Research Findings

StudyBiological ActivityIC50 ValueNotes
Anticholinesterase Inhibition>40 µM (hERG)Lower cardiotoxicity compared to donepezil
Cytotoxicity in Prostate Cancer Cells50 µg/mLEffective against specific cancer cell lines
Neuroprotection via Nrf2 Pathway Activation-Reduces oxidative stress

Case Studies

  • Anti-Alzheimer's Drug Development
    A recent study explored the synthesis of hybrid compounds based on dihydropyridine structures. These compounds were found to inhibit both huAChE and butyrylcholinesterase (BChE), showcasing their potential in treating Alzheimer's disease by alleviating cognitive decline .
  • Cytotoxicity and Cancer Treatment
    In vitro studies on prostate cancer cell lines demonstrated that analogs of this compound can induce apoptosis at specific concentrations, suggesting a mechanism for anticancer activity .

Properties

IUPAC Name

1-(cyclopropylmethyl)-2-oxopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-5-8(10(13)14)3-4-11(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWYULSCTWVIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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